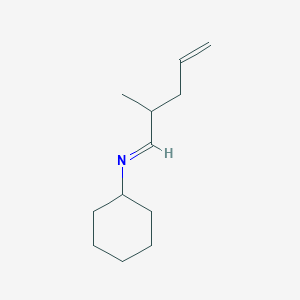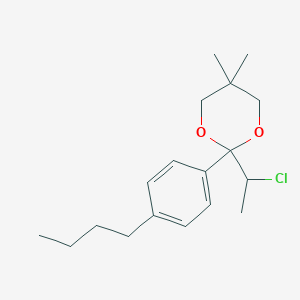
2-(4-Butylphenyl)-2-(1-chloroethyl)-5,5-dimethyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Butylphenyl)-2-(1-chloroethyl)-5,5-dimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound features a butylphenyl group, a chloroethyl group, and two methyl groups attached to the dioxane ring, making it a unique and potentially useful molecule in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenyl)-2-(1-chloroethyl)-5,5-dimethyl-1,3-dioxane can be achieved through several synthetic routes. One common method involves the reaction of 4-butylphenyl magnesium bromide with 2-chloro-2-(1-chloroethyl)-5,5-dimethyl-1,3-dioxane under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-Butylphenyl)-2-(1-chloroethyl)-5,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted dioxanes with various functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Butylphenyl)-2-(1-chloroethyl)-5,5-dimethyl-1,3-dioxane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloroethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(4-Butylphenyl)-2-(1-chloroethyl)-1,3-dioxane: Lacks the dimethyl groups, potentially altering its reactivity and properties.
2-(4-Butylphenyl)-2-(1-chloroethyl)-5,5-dimethyl-1,3-dioxolane: Contains a five-membered ring instead of a six-membered ring, affecting its stability and reactivity.
Uniqueness
2-(4-Butylphenyl)-2-(1-chloroethyl)-5,5-dimethyl-1,3-dioxane is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
89878-74-0 |
|---|---|
分子式 |
C18H27ClO2 |
分子量 |
310.9 g/mol |
IUPAC名 |
2-(4-butylphenyl)-2-(1-chloroethyl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C18H27ClO2/c1-5-6-7-15-8-10-16(11-9-15)18(14(2)19)20-12-17(3,4)13-21-18/h8-11,14H,5-7,12-13H2,1-4H3 |
InChIキー |
XMJIUILYAXGEEL-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)C2(OCC(CO2)(C)C)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


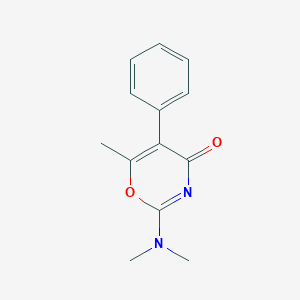
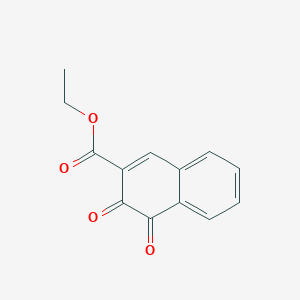
![Dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate](/img/structure/B14383146.png)
![9-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14383167.png)
![(8S,9S,13S,14S)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14383171.png)
![1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383174.png)
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B14383175.png)


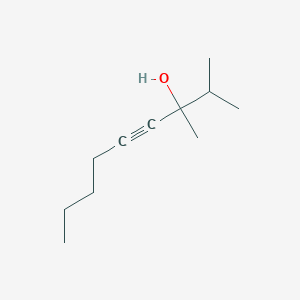
![N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide](/img/structure/B14383200.png)


